molecular formula C10H13NO3 B1668065 Buramate CAS No. 4663-83-6

Buramate

Cat. No. B1668065
CAS RN: 4663-83-6
M. Wt: 195.21 g/mol
InChI Key: YFLRYAVDPKONNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of Buramate consists of a benzene ring attached to a carbamate group via a nitrogen atom . The carbamate group is further linked to a 2-hydroxyethyl group . The InChI representation of Buramate is InChI=1S/C10H13NO3/c12-6-7-14-10(13)11-8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,11,13) .


Physical And Chemical Properties Analysis

Buramate has a molecular weight of 195.21 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass of Buramate is 195.08954328 g/mol .

properties

IUPAC Name

2-hydroxyethyl N-benzylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-6-7-14-10(13)11-8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLRYAVDPKONNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196888
Record name Buramate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Buramate

CAS RN

4663-83-6
Record name 2-Hydroxyethyl N-(phenylmethyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4663-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Buramate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004663836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buramate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30781
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Buramate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30223
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Buramate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BURAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9HDA6U6V4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Buramate
Reactant of Route 2
Reactant of Route 2
Buramate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Buramate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Buramate
Reactant of Route 5
Reactant of Route 5
Buramate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Buramate

Citations

For This Compound
14
Citations
CH Kung, CH Kwon - Medicinal chemistry research, 2010 - Springer
… The hydroxylated carbamates are structurally similar to buramate (Fig. 1), a hypnotic and … 2-Hydroxyethyl benzylcarbamate 7 is structurally identical to buramate (benzyl 2-…
Number of citations: 19 link.springer.com
CAEOF GLYCOLS - ncbi.nlm.nih.gov
Meprobamate (S 108) is an entirely different case. It is a fairly potent central nervous system depressant which, pharmacologically, is similar to the barbiturates. Cases of dependence of …
Number of citations: 2 www.ncbi.nlm.nih.gov
CAEOF GLYCOLS - europepmc.org
Meprobamate (S 108) is an entirely different case. It is a fairly potent central nervous system depressant which, pharmacologically, is similar to the barbiturates. Cases of dependence of …
Number of citations: 2 europepmc.org
CH Kung - 2002 - search.proquest.com
… Buramate Analogues Among several carbamate compounds used as anticonvulsant agents, Buramate contains a benzyl group on nitrogen and an ethyl alcohol on the other side. The …
Number of citations: 2 search.proquest.com
H ISBELL, TL CHRUSCIEL - ncbi.nlm.nih.gov
The mention of specific companies or of certain manufacturers' products does not imply that they are endorsed or recommended by the World Health Organization in preference to …
Number of citations: 2 www.ncbi.nlm.nih.gov
TA Simeone - researchworks.creighton.edu
A method and a composition are utilized to affect mitochondrial functions on a seizure-genic brain region. In one aspect, the disclosure comprises methods of treating seizures. Seizures …
Number of citations: 2 researchworks.creighton.edu
MAC Pérez, MB Sanz - Bioorganic & medicinal chemistry, 2004 - Elsevier
The central nervous system (CNS) activity has been investigated by using a topological substructural molecular approach (TOPS–MODE). A discriminant analysis to classify CNS and …
Number of citations: 27 www.sciencedirect.com
A Hydrochloride - 1973 - Springer
Benzylanilin 3 413 N-Benzyl-anilino-acetamidoxim 3 824 Benzyl-athyl-dimethoxy-isochinolin 3 412 Benzyl-athyl-dimethoxy-isochinolinhydrochlorid 1 872 3 412 Benzyl-benzimidazol3 …
Number of citations: 0 link.springer.com
S Doniger, T Hofmann, J Yeh - Journal of computational biology, 2002 - liebertpub.com
Two different machine-learning algorithms have been used to predict the blood–brain barrier permeability of different classes of molecules, to develop a method to predict the ability of …
Number of citations: 172 www.liebertpub.com
E Estrada, A Peña - Bioorganic & medicinal chemistry, 2000 - Elsevier
Theoretical models to virtual screening and rational design of anticonvulsant compounds based on a topological sub-structural molecular design (TOSS-MODE) approach are …
Number of citations: 171 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.